3-oxoadipyl-CoA

Catalog No.
S632916
CAS No.
M.F
C27H42N7O20P3S
M. Wt
909.6 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-oxoadipyl-CoA

Product Name

3-oxoadipyl-CoA

IUPAC Name

6-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4,6-dioxohexanoic acid

Molecular Formula

C27H42N7O20P3S

Molecular Weight

909.6 g/mol

InChI

InChI=1S/C27H42N7O20P3S/c1-27(2,22(41)25(42)30-6-5-16(36)29-7-8-58-18(39)9-14(35)3-4-17(37)38)11-51-57(48,49)54-56(46,47)50-10-15-21(53-55(43,44)45)20(40)26(52-15)34-13-33-19-23(28)31-12-32-24(19)34/h12-13,15,20-22,26,40-41H,3-11H2,1-2H3,(H,29,36)(H,30,42)(H,37,38)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)/t15-,20-,21-,22+,26-/m1/s1

InChI Key

VKKKAAPGXHWXOO-BIEWRJSYSA-N

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)CCC(=O)O)O

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)CCC(=O)O)O

Description

The exact mass of the compound 3-oxoadipyl-CoA is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]. However, this does not mean our product can be used or applied in the same or a similar way.

3-Oxoadipyl-CoA is a derivative of coenzyme A, characterized by the presence of a 3-oxoadipyl group. Its chemical formula is C27H42N7O20P3SC_{27}H_{42}N_{7}O_{20}P_{3}S and it plays a critical role in various metabolic pathways, particularly in the degradation of aromatic compounds. This compound is recognized as an acyl donor, facilitating the transfer of acyl groups between molecular entities, which is essential for several bio

3-Oxoadipyl-CoA participates in several enzymatic reactions, notably involving the enzyme 3-oxoadipyl-CoA thiolase (EC 2.3.1.174). This enzyme catalyzes the reaction where succinyl-CoA and acetyl-CoA are converted into 3-oxoadipyl-CoA and coenzyme A:

Succinyl CoA+Acetyl CoA3 Oxoadipyl CoA+CoA\text{Succinyl CoA}+\text{Acetyl CoA}\rightarrow \text{3 Oxoadipyl CoA}+\text{CoA}

This reaction is significant in the context of benzoate degradation, where 3-oxoadipyl-CoA acts as an intermediate .

Biologically, 3-oxoadipyl-CoA is involved in the metabolism of various substrates, particularly in the degradation pathways of aromatic compounds. It acts as a substrate for enzymes that facilitate the breakdown of complex molecules into simpler forms that can be utilized or excreted by organisms. Its role as an acyl donor makes it crucial for biosynthetic processes and energy production .

The synthesis of 3-oxoadipyl-CoA can be achieved through enzymatic pathways involving specific enzymes like 3-oxoadipyl-CoA thiolase. In laboratory settings, it can be synthesized by combining coenzyme A with appropriate acyl donors under controlled conditions that favor thiolase activity. The reaction conditions typically include specific pH levels and temperatures that optimize enzyme activity .

3-Oxoadipyl-CoA has applications in biochemical research, particularly in studies related to metabolic pathways involving aromatic compounds. It serves as a model compound for understanding the mechanisms of acyl group transfer and enzyme catalysis. Additionally, its role in microbial metabolism makes it relevant for biotechnological applications, such as bioremediation processes where microorganisms degrade environmental pollutants .

Interaction studies involving 3-oxoadipyl-CoA primarily focus on its interactions with enzymes and other metabolites within metabolic pathways. Research has shown that it interacts with various enzymes that facilitate its conversion into other metabolites or its utilization in biosynthetic pathways. These studies are crucial for understanding the regulatory mechanisms of metabolism and how disruptions can lead to metabolic disorders .

Several compounds share structural or functional similarities with 3-oxoadipyl-CoA, including:

  • Acetyl-CoA: A central metabolite involved in energy production and biosynthesis.
  • Succinyl-CoA: Plays a role in the citric acid cycle and amino acid synthesis.
  • 3-Oxoadipate: An intermediate in the degradation of certain amino acids.

Comparison Table

CompoundRole in MetabolismUnique Features
3-Oxoadipyl-CoAAcyl donor in aromatic degradationSpecific to certain bacterial pathways
Acetyl-CoACentral metabolite for energy productionKey role in both catabolic and anabolic processes
Succinyl-CoAIntermediate in citric acid cycleInvolved in heme synthesis
3-OxoadipateIntermediate in amino acid degradationFunctions primarily in microbial metabolism

The uniqueness of 3-oxoadipyl-CoA lies in its specific role within bacterial pathways for degrading aromatic compounds, differentiating it from other acyl-CoAs which have broader metabolic functions .

XLogP3

-6.4

Wikipedia

3-oxoadipyl-CoA

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]

Dates

Modify: 2023-07-20

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